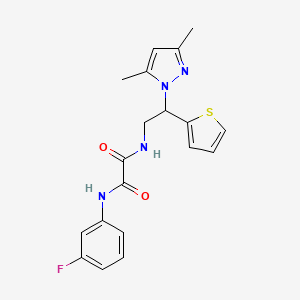
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as CFPAC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CFPAC is a derivative of the amino acid proline and has been found to exhibit various biochemical and physiological effects that make it a promising tool for studying cellular processes.
作用機序
The mechanism of action of 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that contain a proline-binding site. 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been shown to bind to the active site of enzymes such as serine proteases and kinases, preventing the substrate from binding and inhibiting enzyme activity. Additionally, 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been shown to induce conformational changes in proteins, altering their activity and function.
Biochemical and Physiological Effects
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been shown to inhibit the activity of various cancer cell lines, making it a potential therapeutic agent for cancer treatment. Additionally, 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cellular proliferation and survival.
実験室実験の利点と制限
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several advantages as a tool for scientific research, including its high potency and selectivity for proline-binding enzymes, its fluorescent properties, and its ability to induce conformational changes in proteins. However, 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid also has some limitations, including its relatively high cost and limited availability. Additionally, 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can be toxic at high concentrations, making it important to use appropriate safety precautions when handling the compound.
将来の方向性
There are several future directions for research on 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, including the development of more efficient synthesis methods, the identification of new targets for the compound, and the optimization of its therapeutic potential. Additionally, the use of 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid as a fluorescent probe for studying protein-protein interactions and cellular signaling pathways has the potential to provide valuable insights into the mechanisms of these processes. Finally, the development of new derivatives of 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid with improved properties and selectivity could lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
Conclusion
In conclusion, 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a promising tool for scientific research due to its high potency and selectivity for proline-binding enzymes, its fluorescent properties, and its ability to induce conformational changes in proteins. The synthesis of 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is relatively straightforward, and the compound has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and cellular signaling pathways. While 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has some limitations, its potential as a therapeutic agent for cancer treatment and the development of new derivatives with improved properties make it an exciting area of research for the future.
合成法
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can be synthesized using a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 5-chloro-2-pyridinecarboxaldehyde with 9H-fluoren-9-ylmethanol to form an intermediate, which is then reacted with proline methyl ester hydrochloride in the presence of a coupling agent such as diisopropylcarbodiimide (DIC) to obtain the final product, 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid. The synthesis of 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been reported in several publications, and the purity and yield of the compound can be optimized by adjusting the reaction conditions.
科学的研究の応用
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and cellular signaling pathways. 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been shown to inhibit the activity of various enzymes, including serine proteases and kinases, making it a useful tool for studying the function of these enzymes in cellular processes. Additionally, 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been used as a fluorescent probe to visualize protein-protein interactions in vitro and in vivo, allowing researchers to study the dynamics of protein complexes in real-time.
特性
IUPAC Name |
3-(5-chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c24-14-9-10-15(25-12-14)11-21(22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTWOXWZNSGYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2622596.png)

![2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2622601.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2622603.png)
![2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B2622604.png)
![N-[cyano(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B2622606.png)
![Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide](/img/structure/B2622609.png)

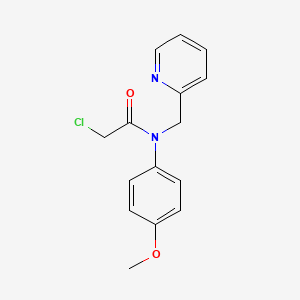
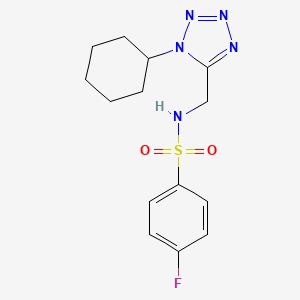
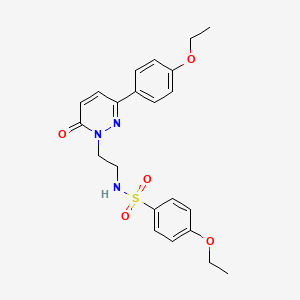
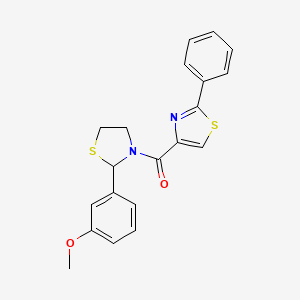
![1-[4-[4-(3-Methylpyridin-4-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2622618.png)
